![molecular formula C17H19F2N3O2 B2723467 N'-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide CAS No. 1428053-26-2](/img/structure/B2723467.png)
N'-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide, also known as DPP-4 inhibitor, is a type of medication used to treat type 2 diabetes. It works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for breaking down incretin hormones. This leads to increased insulin secretion and decreased glucagon secretion, resulting in lower blood sugar levels.
作用機序
N'-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide inhibitors work by inhibiting the enzyme N'-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide, which is responsible for breaking down incretin hormones. Incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), stimulate insulin secretion and inhibit glucagon secretion. By inhibiting N'-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide, N'-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide inhibitors increase the levels of GLP-1 and GIP, leading to increased insulin secretion and decreased glucagon secretion.
Biochemical and Physiological Effects
N'-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide inhibitors have several biochemical and physiological effects. They increase insulin secretion, decrease glucagon secretion, and lower blood sugar levels. In addition, N'-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide inhibitors have been found to have cardiovascular benefits, such as reducing the risk of heart failure and improving endothelial function.
実験室実験の利点と制限
N'-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide inhibitors have several advantages for lab experiments. They are easy to administer and have a well-defined mechanism of action. In addition, N'-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide inhibitors have been extensively studied and have a good safety profile. However, there are also some limitations. N'-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide inhibitors may have off-target effects, and their effects may vary depending on the experimental conditions.
将来の方向性
There are several future directions for N'-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide inhibitors. One area of research is the development of more potent and selective N'-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide inhibitors. Another area of research is the investigation of the cardiovascular benefits of N'-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide inhibitors. In addition, there is interest in the use of N'-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide inhibitors in the treatment of other diseases, such as Alzheimer's disease and cancer.
Conclusion
In conclusion, N'-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide inhibitors are a type of medication used to treat type 2 diabetes. They work by inhibiting the enzyme N'-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide, leading to increased insulin secretion and decreased glucagon secretion. N'-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide inhibitors have several biochemical and physiological effects, including lowering blood sugar levels and improving cardiovascular health. There are several future directions for N'-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide inhibitors, including the development of more potent and selective inhibitors and investigation of their use in the treatment of other diseases.
合成法
The synthesis of N'-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide inhibitors involves several steps, including the reaction of 2,4-difluorobenzylamine with 1-cyclopentyl-3-(2-cyanoethyl) carbodiimide hydrochloride to form the intermediate compound, followed by the reaction of the intermediate compound with butanediamide. The final product is obtained after purification and isolation.
科学的研究の応用
N'-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide inhibitors have been extensively studied in the treatment of type 2 diabetes. They have been shown to effectively lower blood sugar levels and improve glycemic control. In addition, N'-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide inhibitors have been found to have cardiovascular benefits, such as reducing the risk of heart failure and improving endothelial function.
特性
IUPAC Name |
N'-[cyano-(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O2/c18-11-5-6-13(14(19)9-11)15(10-20)22-17(24)8-7-16(23)21-12-3-1-2-4-12/h5-6,9,12,15H,1-4,7-8H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIVEDHVDPSQMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCC(=O)NC(C#N)C2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。